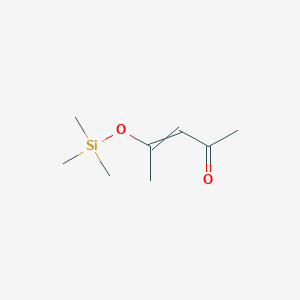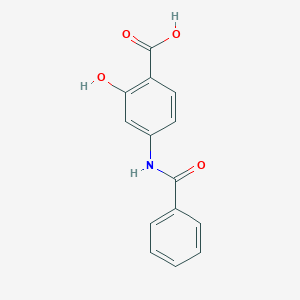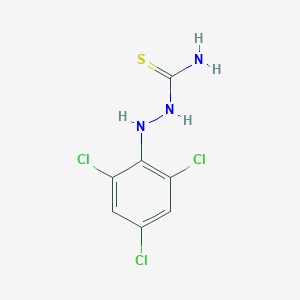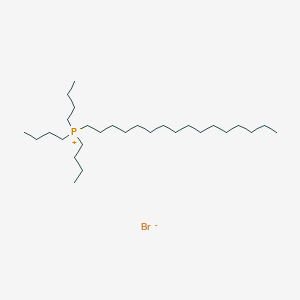
Ytterbium(3+);triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(3+);triiodide, also known as ytterbium(III) iodide, is a chemical compound with the formula YbI₃. It is one of the iodides of ytterbium, a rare earth element. This compound is typically found in the form of yellow crystals and is soluble in water. Ytterbium(III) iodide is used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Ytterbium(3+);triiodide is a chemical compound with the formula YbI3. It is one of the iodides of ytterbium
Mode of Action
It is known that this compound can be prepared by reacting metallic ytterbium with iodine at 500°c with a 30 atm pressure .
Biochemical Pathways
It is known that this compound decomposes to ytterbium(ii) iodide upon heating .
Pharmacokinetics
It is known that this compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
Some studies suggest that ytterbium complexes can display high near-infrared (nir) luminescence and have been used for nir living cell imaging .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, this compound decomposes to ytterbium(II) iodide upon heating .
Biochemical Analysis
Cellular Effects
Research on the cellular effects of Ytterbium(3+);triiodide is limited. A study on ytterbium oxide nanoparticles, which may share some properties with this compound, showed signs of oxidative damage through up-regulation of 60–87% of MDA while down-regulation of 20–40% of GSH-PX and GSH content .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is limited. A study on ytterbium oxide nanoparticles showed bioaccumulation in mice tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium(III) iodide can be synthesized through several methods:
- Metallic ytterbium reacts with iodine at 500°C under a pressure of 30 atm to form ytterbium(III) iodide:
Direct Reaction with Iodine: 2Yb+3I2→2YbI3
Ytterbium(III) oxide, ytterbium(III) hydroxide, or ytterbium(III) carbonate can react with hydroiodic acid to produce ytterbium(III) iodide in aqueous solution:Reaction with Hydroiodic Acid: Yb2O3+6HI→2YbI3+3H2O
Yb(OH)3+3HI→YbI3+3H2O
Yb2(CO3)3+6HI→2YbI3+3H2O+3CO2
Chemical Reactions Analysis
Types of Reactions
Ytterbium(III) iodide undergoes several types of chemical reactions:
- Upon heating, ytterbium(III) iodide decomposes to form ytterbium(II) iodide and iodine:
Decomposition: 2YbI3→2YbI2+I2
Ytterbium metal dissolves readily in dilute sulfuric acid, forming the colorless aquated Yb(III) ion and hydrogen gas:Reaction with Acids: 2Yb+3H2SO4→2Yb3++3SO42−+3H2
Ytterbium reacts with halogens to form ytterbium(III) halides:Reaction with Halogens: 2Yb+3I2→2YbI3
Common Reagents and Conditions
Hydroiodic Acid: Used for reactions with ytterbium(III) oxide, hydroxide, or carbonate.
Iodine: Used for direct reaction with metallic ytterbium.
Ammonium Iodide: Used for dehydration of ytterbium(III) iodide hydrate.
Major Products
Ytterbium(II) Iodide: Formed upon decomposition of ytterbium(III) iodide.
Ytterbium(III) Sulfate: Formed upon reaction with sulfuric acid.
Scientific Research Applications
Ytterbium(III) iodide has several applications in scientific research:
Bioactive Glasses: Ytterbium(III) iodide is used in the synthesis of bioactive glasses for drug delivery and bone regeneration.
Fluorescence Imaging: Ytterbium(III) complexes are used as molecular probes in near-infrared (NIR) fluorescence imaging for high-resolution, non-invasive imaging of biological tissues.
Comparison with Similar Compounds
Ytterbium(III) iodide can be compared with other ytterbium compounds and lanthanide halides:
Ytterbium(III) Chloride (YbCl₃): Similar to ytterbium(III) iodide, ytterbium(III) chloride is used as a Lewis acid catalyst in organic synthesis.
Ytterbium(II) Iodide (YbI₂): Ytterbium(II) iodide is a reducing agent used in coupling reactions, whereas ytterbium(III) iodide is more stable and used in different applications.
Ytterbium(III) Fluoride (YbF₃): Used as a non-toxic tooth filling material and X-ray contrast agent.
Properties
CAS No. |
13813-44-0 |
|---|---|
Molecular Formula |
I3Yb |
Molecular Weight |
553.76 g/mol |
IUPAC Name |
triiodoytterbium |
InChI |
InChI=1S/3HI.Yb/h3*1H;/q;;;+3/p-3 |
InChI Key |
LSSJSIMBIIVSTN-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Yb+3] |
Canonical SMILES |
I[Yb](I)I |
Key on ui other cas no. |
13813-44-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


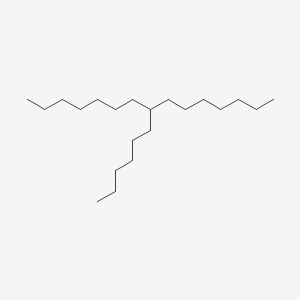
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
